molecular formula C7H11NO2 B15257299 2-(1-Methylpyrrolidin-3-ylidene)acetic acid

2-(1-Methylpyrrolidin-3-ylidene)acetic acid

Cat. No.: B15257299
M. Wt: 141.17 g/mol
InChI Key: VKPXWZSTIPJRNN-GQCTYLIASA-N
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Description

2-(1-Methylpyrrolidin-3-ylidene)acetic acid is an organic compound with the molecular formula C7H11NO2. It is known for its unique structure, which includes a pyrrolidine ring with a methyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the condensation of 1-methylpyrrolidine with acetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-3-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Methylpyrrolidin-3-ylidene)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • 2-(1-Methylpyrrolidin-3-yl)acetic acid
  • 2-(1-Methylpyrrolidin-2-ylidene)acetic acid
  • 2-(1-Methylpyrrolidin-4-ylidene)acetic acid

Comparison: 2-(1-Methylpyrrolidin-3-ylidene)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid

InChI

InChI=1S/C7H11NO2/c1-8-3-2-6(5-8)4-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)/b6-4+

InChI Key

VKPXWZSTIPJRNN-GQCTYLIASA-N

Isomeric SMILES

CN1CC/C(=C\C(=O)O)/C1

Canonical SMILES

CN1CCC(=CC(=O)O)C1

Origin of Product

United States

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